molecular formula C12H9N5 B12118500 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole CAS No. 36770-51-1

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12118500
CAS No.: 36770-51-1
M. Wt: 223.23 g/mol
InChI Key: WIHUWTSKKGOEGI-UHFFFAOYSA-N
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Description

Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with an appropriate reagent such as triethyl orthoformate to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may act as a kinase inhibitor, disrupting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]- is unique due to its combined pyridine and triazole rings, which confer distinct chemical properties and biological activities. This dual-ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

36770-51-1

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C12H9N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-8H,(H,15,16,17)

InChI Key

WIHUWTSKKGOEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=NC=C3

Origin of Product

United States

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